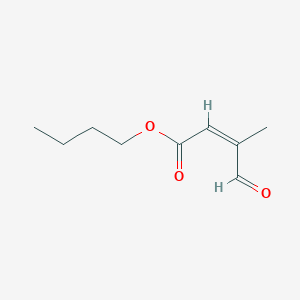

3-Formyl-crotonic acid butyl ester

Description

Contextualization within the Chemistry of α,β-Unsaturated Esters and Aldehydes

α,β-Unsaturated esters and aldehydes are a well-established class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This arrangement results in a unique electronic distribution, where the β-carbon is electrophilic and susceptible to nucleophilic attack. This reactivity is central to many important carbon-carbon bond-forming reactions.

The reactions of α,β-unsaturated aldehydes and ketones are diverse. They can undergo 1,2-addition, where the nucleophile attacks the carbonyl carbon, or 1,4-conjugate addition (Michael addition), where the nucleophile attacks the β-carbon. pressbooks.pub The type of addition that predominates depends on the nature of the nucleophile; strong nucleophiles tend to favor 1,2-addition, while weaker nucleophiles typically lead to 1,4-addition. pressbooks.pub

3-Formyl-crotonic acid butyl ester embodies the characteristics of both α,β-unsaturated aldehydes and esters. The presence of these two functional groups in such proximity allows for a rich and varied chemistry, enabling its participation in a wide array of chemical transformations.

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The dual functionality of this compound makes it a highly valuable precursor in organic synthesis. It can serve as a starting material for the construction of a variety of more complex molecular architectures. For instance, it has been utilized in the synthesis of 7-formyl-3-methyl-octa-2,4,6-trien-1-oic acid butyl ester. prepchem.com This reaction involves a Wittig-type reaction with 2-formyl-but-2-ene-4-triphenyl-phosphonium chloride in the presence of triethylamine (B128534). prepchem.com

The ability to selectively react with either the aldehyde or the α,β-unsaturated ester functionality, or to engage both in sequential or cascade reactions, provides chemists with a powerful tool for molecular design. This versatility is a key driver of its increasing use in the synthesis of natural products and other complex organic molecules.

Historical Development and Evolution of Synthetic Strategies for Related Functionalized Crotonates

The synthesis of α,β-unsaturated esters, including functionalized crotonates, has been a long-standing area of research in organic chemistry. A variety of methods have been developed over the years, each with its own advantages and limitations.

Historically, the Wittig reaction and its variants have been widely employed for the synthesis of α,β-unsaturated esters from aldehydes. nih.gov However, these methods often suffer from poor atom economy, generating significant amounts of byproducts. nih.gov

More recent developments have focused on improving the efficiency and sustainability of these syntheses. The Knoevenagel condensation of malonate half-esters with aldehydes offers a more atom-economical route, producing only water and carbon dioxide as byproducts. nih.gov Another modern approach involves the boronic acid-catalyzed condensation of ketene (B1206846) dialkyl acetals with aldehydes, which provides good yields and high (E)-stereoselectivity. nih.gov

Carbonylation reactions have also emerged as an atom-efficient method for producing α,β-unsaturated esters from various starting materials. rsc.org For example, the alkoxycarbonylation of alkynes, where an alcohol is used as the nucleophile, is a common strategy. rsc.org

The synthesis of functionalized crotonates, in particular, has benefited from these advancements. The development of stereoselective methods, such as the reaction of aldehydes with ethyl dibromoacetate promoted by samarium(II) iodide or chromium(II) chloride, allows for the controlled synthesis of (E)-α,β-unsaturated esters. organic-chemistry.org

Current Research Landscape and Identification of Knowledge Gaps Pertaining to this compound

Current research involving this compound is primarily focused on its application as a synthetic intermediate. While its utility in specific synthetic transformations is documented, a comprehensive understanding of its full reactive potential remains an area for further exploration.

A key knowledge gap is the systematic investigation of the chemoselectivity of its reactions. Understanding how different reagents and reaction conditions can be used to selectively target either the aldehyde or the α,β-unsaturated ester functionality would greatly enhance its utility as a synthetic tool.

Furthermore, while synthetic methods for related α,β-unsaturated esters are well-established, there is a lack of research specifically dedicated to optimizing the synthesis of this compound itself. Developing more efficient and scalable synthetic routes to this compound would make it more readily accessible to the broader chemical research community.

The exploration of its use in multicomponent reactions and cascade sequences, where multiple bonds are formed in a single operation, is another promising avenue for future research. Such strategies could lead to the rapid and efficient construction of complex molecular frameworks from this versatile building block.

| Property | Value | Source |

| Molecular Formula | C9H14O3 | nih.gov |

| Molecular Weight | 170.21 g/mol | nih.gov |

| IUPAC Name | butyl (2E)-3-formylbut-2-enoate | nih.gov |

| CAS Number | 54145-95-8 | alfa-chemistry.comhzph.compharmainfosource.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

butyl (Z)-3-methyl-4-oxobut-2-enoate |

InChI |

InChI=1S/C9H14O3/c1-3-4-5-12-9(11)6-8(2)7-10/h6-7H,3-5H2,1-2H3/b8-6- |

InChI Key |

ZIJOSLUFMCXNHW-VURMDHGXSA-N |

Isomeric SMILES |

CCCCOC(=O)/C=C(/C)\C=O |

Canonical SMILES |

CCCCOC(=O)C=C(C)C=O |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for the Synthesis of 3 Formyl Crotonic Acid Butyl Ester

Identification of Key Disconnections within the Molecular Architecture

The synthesis of 3-formyl-crotonic acid butyl ester, a valuable intermediate in the production of various organic compounds, necessitates a carefully planned retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available precursors. The key to this analysis lies in identifying strategic bond disconnections that lead to feasible and efficient synthetic routes.

For this compound, the most logical disconnections are at the carbon-carbon double bond and the ester linkage. This approach simplifies the molecule into three primary fragments: a formyl group, a crotonate backbone, and a butyl ester moiety.

A primary disconnection strategy is the carbon-carbon double bond formed via a Wittig-type reaction. This approach is widely used in organic synthesis for the creation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. adichemistry.comlibretexts.orgtamu.edu In this scenario, the double bond of the crotonate unit is disconnected, leading to a precursor containing a carbonyl group and another precursor that will form the ylide.

Another significant disconnection is at the ester linkage. This bond can be readily formed through esterification of a carboxylic acid with butanol. This disconnection simplifies the crotonate portion of the molecule to 3-formyl-crotonic acid.

By combining these disconnections, a clear retrosynthetic pathway emerges, guiding the selection of appropriate starting materials and reaction conditions.

Precursor Analysis and Selection for the Formyl, Crotonate, and Butyl Ester Moieties

Following the identification of key disconnections, the next step is the careful selection of precursors for each of the three molecular fragments.

Formyl and Crotonate Precursors:

A Wittig reaction approach offers a versatile method for constructing the formyl-crotonate backbone. adichemistry.commasterorganicchemistry.com This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. adichemistry.com For the synthesis of this compound, one potential set of precursors would be a glyoxal (B1671930) derivative and a phosphorane containing the butyl ester functionality.

Alternatively, a Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, can be employed. The HWE reaction often provides excellent E/Z selectivity, which is a crucial consideration in this synthesis. masterorganicchemistry.com

Another viable route involves the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated substrate. In this case, a suitable precursor could be a vinyl ether, which upon formylation and subsequent manipulation would yield the desired product.

Butyl Ester Precursor:

The butyl ester group is most straightforwardly introduced via esterification. The precursor for this moiety is butanol, a readily available and inexpensive alcohol. The esterification can be carried out by reacting butanol with a carboxylic acid precursor of the formyl-crotonate fragment under acidic conditions (Fischer esterification) or by using a more reactive acyl derivative like an acid chloride or anhydride.

| Target Moiety | Potential Precursors | Relevant Reaction |

| Formyl-Crotonate | Glyoxal derivative + Phosphorane | Wittig Reaction |

| Formyl-Crotonate | Vinyl ether | Vilsmeier-Haack Reaction |

| Butyl Ester | Butanol + 3-formyl-crotonic acid | Fischer Esterification |

| Butyl Ester | Butanol + 3-formyl-crotonyl chloride | Acylation |

Considerations for Chemo-, Regio-, and Stereoselective Synthesis Planning, with emphasis on E/Z isomerism.

The synthesis of this compound requires careful control over several aspects of selectivity to ensure the desired product is obtained in high yield and purity.

Chemoselectivity: The presence of multiple reactive functional groups, namely the aldehyde and the ester, necessitates chemoselective reaction conditions. For instance, during the Wittig reaction, the ylide must selectively react with the aldehyde in the presence of the ester group. The choice of ylide is crucial; stabilized ylides are generally less reactive and more selective than unstabilized ylides. adichemistry.commasterorganicchemistry.com

Regioselectivity: In reactions like the Vilsmeier-Haack formylation, regioselectivity is paramount. The formyl group must be introduced at the correct position on the precursor molecule to yield the 3-formyl-crotonate structure. The inherent electronic properties of the substrate and the reaction conditions play a significant role in directing the formylation to the desired carbon atom.

Stereoselectivity (E/Z Isomerism): The geometry of the carbon-carbon double bond in the crotonate backbone is a critical stereochemical feature. The Wittig reaction is a powerful tool for controlling this stereochemistry. libretexts.orgtamu.edu

Unstabilized Ylides: Generally favor the formation of the Z-isomer (cis). adichemistry.comwikipedia.org This is attributed to the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible. adichemistry.com

Stabilized Ylides: Typically lead to the formation of the E-isomer (trans) under thermodynamic control. adichemistry.commasterorganicchemistry.com The initial betaine (B1666868) formation is reversible, allowing for equilibration to the more stable anti-betaine, which then proceeds to the E-alkene. adichemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction using phosphonate (B1237965) esters, often provides higher E-selectivity. masterorganicchemistry.com

For instances where a mixture of isomers is formed, isomerization techniques can be employed. For example, treatment with a catalytic amount of iodine can be used to convert the less stable Z-isomer to the more stable E-isomer. prepchem.comwipo.int

The Schlosser modification of the Wittig reaction offers a method to obtain the E-alkene from unstabilized ylides by using a strong base at low temperatures to equilibrate the intermediate betaine. libretexts.orgwikipedia.org

The following table outlines the expected stereochemical outcomes for different types of ylides in the Wittig reaction:

| Ylide Type | Substituents on Ylide Carbon | Typical Stereoselectivity | Controlling Factor |

| Unstabilized | Alkyl, H | Z-alkene | Kinetic Control |

| Stabilized | Ester, Ketone | E-alkene | Thermodynamic Control |

| Semi-stabilized | Aryl | Poor E/Z selectivity | - |

By carefully selecting the appropriate reagents and reaction conditions, the synthesis of this compound can be directed to selectively produce the desired isomer.

Comprehensive Synthetic Methodologies for 3 Formyl Crotonic Acid Butyl Ester

Classical Organic Synthetic Routes

Classical approaches to the synthesis of 3-formyl-crotonic acid butyl ester and its derivatives rely on well-established organic reactions. These methods often involve multi-step sequences that build the molecule by forming the ester, constructing the unsaturated backbone, and introducing the formyl group.

The formation of the butyl ester group is a fundamental step that can be achieved at various stages of the synthesis. One common method is the direct esterification of a carboxylic acid precursor with butanol. For instance, crotonic acid can be reacted with butanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield butyl crotonate. researchgate.netnih.gov This reaction is typically performed under reflux with the removal of water to drive the equilibrium towards the product. researchgate.net

Alternatively, the butyl ester can be formed from a more functionalized precursor, such as 3-formyl-crotonic acid. The esterification of this acid with butanol would directly yield the target molecule. This process would also likely employ an acid catalyst and conditions that favor the removal of water.

A summary of representative esterification reactions is provided in the table below.

| Carboxylic Acid Precursor | Alcohol | Catalyst | Product |

| Crotonic Acid | Butanol | Sulfuric Acid | Butyl Crotonate |

| 3-Formyl-crotonic Acid | Butanol | Acid Catalyst | This compound |

This table presents common esterification reactions relevant to the synthesis of butyl crotonate derivatives.

The introduction of the formyl group (–CHO) is a key transformation in the synthesis of the target compound. nih.govprepchem.comgoogle.com This can be accomplished through several strategies, including the oxidation of a corresponding alcohol, or direct formylation reactions.

One plausible route involves the oxidation of a precursor molecule containing a primary alcohol at the C4 position, such as butyl 3-(hydroxymethyl)crotonate. This oxidation would need to be selective to avoid over-oxidation to a carboxylic acid or reaction with the double bond. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for such selective oxidations.

Direct formylation methods, while common for aromatic compounds, are less straightforward for electron-poor alkenes like butyl crotonate. However, reactions like the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (formed from a substituted formamide (B127407) like DMF and phosphorus oxychloride), could potentially be adapted for this purpose, although it generally requires electron-rich substrates. upenn.edunih.gov The Reimer-Tiemann reaction is another formylation method, but it is typically used for phenols. libretexts.orgdoaj.orgacs.org A more specialized approach is the Duff reaction, which uses hexamine for the formylation of phenols. nih.gov

The construction of the α,β-unsaturated backbone is central to the synthesis. rsc.orgnih.gov Several classic carbon-carbon bond-forming reactions can be employed. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for forming carbon-carbon double bonds with good stereocontrol. wiley-vch.de For instance, the HWE reaction of a phosphonate (B1237965) ylide containing the butyl ester moiety with an appropriate aldehyde could construct the desired backbone.

Aldol (B89426) condensation reactions are another cornerstone of C-C bond formation. A crossed aldol condensation between an enolate of a suitable four-carbon aldehyde or ketone and a glyoxylate (B1226380) derivative could, in principle, lead to the desired structure after dehydration. libretexts.org The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can also be a key step in building more complex molecules from simpler unsaturated precursors. nih.gov

A summary of key carbon-carbon bond formation strategies is presented below.

| Reaction Name | Reactants | Key Features |

| Wittig/HWE Reaction | Phosphonium (B103445) ylide/Phosphonate carbanion + Aldehyde/Ketone | Forms a C=C bond, often with good stereoselectivity. |

| Aldol Condensation | Enolate + Carbonyl compound | Forms a β-hydroxy carbonyl which can dehydrate to an α,β-unsaturated carbonyl. |

| Michael Addition | Nucleophile + α,β-Unsaturated carbonyl | Forms a new C-C bond at the β-position of the unsaturated system. |

This table outlines major strategies for constructing the carbon backbone of α,β-unsaturated esters.

A synthetic route starting from the readily available and chiral L(+)-tartaric acid offers an approach to enantiomerically enriched products. This pathway would likely involve the oxidative cleavage of the C2-C3 bond of a tartaric acid derivative to generate a four-carbon dicarbonyl species. This intermediate could then undergo a condensation reaction with propionaldehyde (B47417).

A documented method for the synthesis of 3-formyl-crotonic acid alkyl esters involves the condensation of an α-hydroxy-α-alkoxyacetic acid ester with propionaldehyde in the presence of a dialkylamine catalyst. upenn.edu This is closely related to a synthesis starting from glyoxalic acid butyl ester.

A Japanese patent describes a process where the enamine of an aldehyde is reacted with a glyoxylic acid ester, followed by hydrolysis to yield 3-formyl-acrylic acid esters. google.com This suggests a viable route starting with propionaldehyde to form its enamine, which then acts as a nucleophile in a condensation reaction with glyoxylic acid butyl ester. The subsequent hydrolysis of the resulting adduct would generate the desired this compound. This approach leverages the reactivity of enamines as enolate equivalents under milder conditions.

Modern and Sustainable Synthetic Paradigms

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign methodologies. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

For the synthesis of this compound, several modern paradigms can be envisioned. The use of solid acid catalysts could replace traditional mineral acids in esterification reactions, simplifying catalyst recovery and reducing corrosive waste streams.

Biocatalysis offers a powerful and green alternative to traditional chemical methods. nih.gov Enzymes such as lipases can be used for the highly selective esterification of crotonic acid derivatives under mild conditions. nih.gov Aldolases are enzymes that catalyze aldol reactions with high stereocontrol and could potentially be employed for the condensation step. rsc.org The use of whole-cell biocatalysts or immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling and operation in aqueous media. nih.gov

Furthermore, the use of renewable feedstocks is a key aspect of sustainable chemistry. The production of crotonic acid from the depolymerization of polyhydroxybutyrate (B1163853) (PHB), a biodegradable polymer produced by microbial fermentation, represents a sustainable route to a key precursor. nih.govnih.gov

Catalytic Methods in Synthesis (e.g., Use of Lewis Acids, Organocatalysis)

Catalysis is central to the efficient synthesis of esters, including derivatives of crotonic acid. A range of catalysts are employed to facilitate these transformations, offering high yields and mild reaction conditions.

Solid Acid Catalysts : Heterogeneous solid acid catalysts are advantageous due to their ease of separation and reusability. For instance, a hybrid material, Ti-ATMP, synthesized by a sol-gel method, has proven effective in the esterification of levulinic acid with n-butanol to produce n-butyl levulinate. chemicalbook.com This type of catalyst demonstrates significant potential for similar esterification reactions.

Immobilized Ionic Liquids : Ionic liquids (ILs) can serve as effective catalysts. An IL like [C3SO3Hnmp]HSO4, when immobilized on silica (B1680970) gel, shows excellent catalytic activity for the synthesis of n-butyl butyrate. researchgate.net This supported catalyst is not only more active than its unsupported counterpart but can also be recovered and reused multiple times, maintaining high activity. researchgate.net

Lewis Acids : Lewis acids such as tin(II) chloride (SnCl2) are used to catalyze reactions like the esterification and amidation of tert-butyl esters under mild conditions. chemicalbook.com This highlights the utility of Lewis acids in activating carbonyl compounds for nucleophilic attack.

Metal Catalysts : In the synthesis of the parent crotonic acid, metal catalysts are also employed. Silver powder has been used to catalyze the oxidation of crotonaldehyde (B89634) to crotonic acid. researchgate.net Another approach uses a composite Cu/H3PO4 catalyst for the sequential oxidation-condensation-oxidation of ethanol (B145695) to produce crotonic acid, where monovalent copper is the active species for ethanol oxidation. beilstein-journals.org

Green Chemistry Principles in Process Development (e.g., Solvent-Free Conditions, Atom Economy)

The integration of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes.

Bio-based Feedstocks : A significant advancement is the production of crotonic acid from renewable resources. A thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB), a biopolymer, to selectively yield crotonic acid with high recovery rates. google.com

Solvent-Free and Alternative Solvents : The use of hazardous organic solvents is a major environmental concern. To address this, solvent-free reaction systems have been developed, particularly in enzymatic synthesis. Lipase-mediated esterification of carboxylic acids can be performed in a solvent-free system, with vacuum application to remove the water byproduct, driving the reaction to high conversion. doaj.org A patented industrial method for producing trans-β-formyl crotonic acid utilizes water as the solvent, replacing methanol (B129727) and thereby reducing pollution. beilstein-journals.org

Catalyst Reusability : The ability to recycle catalysts is a cornerstone of green chemistry. Both immobilized ionic liquids and solid acid catalysts like Ti-ATMP have demonstrated high reusability over multiple cycles without significant loss of activity. chemicalbook.comresearchgate.net Similarly, a nano-MgO catalyst used for acetaldehyde (B116499) condensation in one synthesis of crotonic acid can be effectively recycled. beilstein-journals.org

Flow Chemistry and Continuous Processing Techniques for Scalable Production

Flow chemistry offers significant advantages for the production of chemicals, including enhanced safety, better process control, and easier scalability. The synthesis of α,β-unsaturated esters has been successfully demonstrated in continuous flow systems.

Tubular or capillary reactors are particularly effective as they overcome common heat and mass transfer limitations found in batch reactors, providing a straightforward path to pilot-scale production. nih.gov This approach has been used for synthesizing β-amino crotonates in the absence of external solvents, further enhancing its green credentials. nih.gov

A key advantage of flow chemistry is the ability to "telescope" multiple synthetic steps into a single, continuous process, which avoids the need to isolate and purify intermediates. google.comchemcess.com For example, a flow protocol for the α-alkylation of esters involves the in-situ generation of a lithium enolate intermediate, which is then immediately reacted with an electrophile and quenched in-line. chemicalbook.com Such integrated systems maximize efficiency and can significantly shorten production times. chemcess.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize product yield and process efficiency, systematic optimization of reaction parameters is essential. Modern methodologies like Response Surface Methodology (RSM) and factorial design are powerful tools for this purpose. chemicalbook.comresearchgate.netdoaj.org

Key parameters that are typically optimized include:

Temperature : Reactions are highly sensitive to temperature, which affects reaction rates and selectivity. For example, in a patented method for producing trans-β-formyl crotonic acid, the reaction is conducted at room temperature. beilstein-journals.org

Molar Ratio of Reactants : The stoichiometry of reactants can be adjusted to drive the reaction towards completion. Often, using an excess of one reactant, such as the alcohol in an esterification, can increase the yield. nih.gov

Catalyst Loading : The amount of catalyst must be carefully tuned. Sufficient catalyst is needed for an efficient reaction rate, but excess catalyst can be uneconomical and may lead to side reactions.

Reaction Time : Optimization aims to find the shortest time required to achieve maximum conversion, improving throughput.

pH : In aqueous or base-catalyzed reactions, pH control is critical. The synthesis of trans-β-formyl crotonic acid from 5-hydroxy-4-methyl-2-5[H]-furanone is performed by adjusting the pH to 11.0 with sodium hydroxide (B78521) solution. beilstein-journals.org

The following table summarizes optimized conditions found in various studies for related ester synthesis, illustrating the types of parameters and ranges considered.

| Product | Catalyst/Method | Optimized Parameters | Yield | Reference |

| n-Butyl Butyrate | Immobilized Ionic Liquid | Temp: 110°C, Time: 4h | 97.10% | researchgate.net |

| Isoamyl Butyrate | Immobilized Lipase | Temp: 50°C, BA: 1.3 M, Molar Ratio: 1:1 | >95% | nih.gov |

| Cinnamyl Butyrate | Lipase B (encapsulated) | Factorial design (temp, vacuum, time, acid excess) | 94.3% | doaj.org |

| n-Butyl Levulinate | Ti-ATMP (solid acid) | RSM optimization (catalyst %, molar ratio, time) | High | chemicalbook.com |

| trans-β-Formyl Crotonic Acid | NaOH | pH: 11.0, Room Temp, Time: 3h | 93.2% | beilstein-journals.org |

Control and Isomerization of Geometric Isomers (E/Z) in Synthetic Pathways

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The control of this stereochemistry is a critical aspect of its synthesis.

The IUPAC name for one isomer is butyl (Z)-3-methyl-4-oxobut-2-enoate, indicating the aldehyde and the main ester chain are on the same side of the double bond. Conversely, synonyms like "3-methyl-4-oxo-trans-crotonic acid butyl ester" confirm the existence of the (E) or trans-isomer.

Synthetic pathways can be designed to favor one isomer over the other. A patent for the production of the parent acid specifically yields the trans-β-formyl crotonic acid through a process involving a configuration conversion from the starting material, 5-hydroxy-4-methyl-2-5[H]-furanone. beilstein-journals.org This indicates that the thermodynamic stability or the reaction mechanism under basic conditions favors the formation of the trans isomer. beilstein-journals.org

In cases where a mixture of isomers is produced, or when the non-desired isomer is the major product, isomerization can be performed. A common laboratory method for the isomerization of double bonds is treatment with a catalytic amount of iodine, often with photochemical or thermal promotion. nih.gov In one synthesis that uses this compound as a reactant, the resulting product mixture is treated with iodine for 12 hours to induce isomerization, suggesting this is a viable strategy for controlling the E/Z ratio in this class of compounds. nih.gov

Purification and Isolation Methodologies in Synthetic Procedures

After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Commonly employed techniques include:

Extraction : Liquid-liquid extraction is used to separate the product from the reaction medium. Solvents like hexane (B92381) or ethyl acetate (B1210297) are used to extract the ester from an aqueous phase. nih.gov

Washing : The organic extract is often washed with various solutions to remove residual reagents or byproducts. This can include washing with water, a methanol/water mixture, or saturated brine solution to remove water-soluble impurities and salts. beilstein-journals.orgnih.gov

Drying : Before solvent removal, the organic phase is dried using an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate to remove dissolved water. beilstein-journals.orgnih.gov

Solvent Removal/Concentration : The solvent is removed, typically using a rotary evaporator under reduced pressure, to yield the crude product. beilstein-journals.orgnih.gov

Distillation/Rectification : For volatile liquid products, distillation under reduced pressure (vacuum distillation) is a highly effective purification method that separates compounds based on their boiling points. The final product, 7-formyl-3-methyl-octa-2,4,6-trien-1-oic acid butyl ester, which is synthesized from this compound, is purified by rectification at 102°-105° C under 0.09 mm Hg vacuum. nih.gov

Crystallization : If the product is a solid at room temperature, crystallization from a suitable solvent system can yield a highly pure product.

The following table summarizes the purification steps described in various synthetic procedures relevant to crotonic acid and its esters.

| Compound | Purification Steps | Reference |

| A derivative of this compound | Extraction (hexane), Washing (methanol/water, water), Drying (Na₂SO₄), Evaporation, Rectification (vacuum distillation) | nih.gov |

| trans-β-Formyl Crotonic Acid | Extraction (ethyl acetate), Washing (brine), Drying (MgSO₄), Concentration (reduced pressure) | beilstein-journals.org |

| n-Butyl Formate | Rotary evaporation, Washing (sat. NaCl, sat. Na₂CO₃), Drying (anhydrous MgSO₄) | researchgate.net |

| dl-Threonine (from crotonic acid) | Crystallization from water/ethanol, Washing (ethanol, ether) |

Chemical Reactivity and Advanced Transformations of 3 Formyl Crotonic Acid Butyl Ester

Reactivity of the Formyl Functional Group

The formyl group (an aldehyde) is a highly reactive functional group characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity is the basis for a variety of nucleophilic addition and redox reactions.

Nucleophilic Addition Reactions (e.g., Wittig Reaction, Grignard Additions)

Nucleophilic addition to the formyl group is a fundamental process for carbon-carbon bond formation. The Wittig reaction and Grignard additions are classic examples of such transformations.

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.commasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. masterorganicchemistry.com This is followed by a series of steps that ultimately lead to the formation of an alkene and triphenylphosphine (B44618) oxide. lumenlearning.com For 3-formyl-crotonic acid butyl ester, a Wittig reaction would extend the carbon chain at the formyl position, introducing a new double bond. For instance, the reaction of this compound with 2-formyl-but-2-ene-4-triphenyl-phosphonium chloride in the presence of a base like triethylamine (B128534) yields 7-formyl-3-methyl-octa-2,4,6-trienoic acid butyl ester.

Grignard additions involve the reaction of organomagnesium halides (Grignard reagents) with carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com These reagents are potent nucleophiles and will readily attack the electrophilic carbonyl carbon of the formyl group in this compound. masterorganicchemistry.com This 1,2-addition leads to the formation of a secondary alcohol upon acidic workup. masterorganicchemistry.com It is important to note that in α,β-unsaturated systems, Grignard reagents can sometimes undergo conjugate (1,4) addition. youtube.com However, with highly reactive aldehydes, 1,2-addition to the carbonyl group is often the predominant pathway, especially with harder, less sterically hindered Grignard reagents. youtube.com The presence of copper(I) salts can favor 1,4-addition. youtube.com

Table 1: Nucleophilic Addition Reactions of the Formyl Group

| Reaction | Reagent | Product Type |

|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene |

| Grignard Addition | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of an aldehyde can be readily oxidized to a carboxylic acid. acs.orgorganic-chemistry.org Various oxidizing agents can achieve this transformation, including potassium permanganate (B83412), chromic acid, and milder reagents like silver oxide. semanticscholar.org For α,β-unsaturated aldehydes, selective oxidation of the aldehyde group without affecting the double bond can be achieved using specific reagents like sodium chlorite (B76162) or by employing catalytic systems. acs.orgresearchgate.net The oxidation of this compound would yield a dicarboxylic acid monoester, a valuable intermediate for further synthetic manipulations.

Table 2: Oxidation of the Formyl Group

| Reagent System | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

| Sodium Chlorite (NaClO₂) | Carboxylic Acid |

| Nickel catalyst/Bleach | Carboxylic Acid acs.orgresearchgate.net |

Reduction Reactions to Alcohols

The formyl group is susceptible to reduction to a primary alcohol. qub.ac.uk Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). qub.ac.uk In the case of this compound, the selective reduction of the aldehyde to an allylic alcohol is a key transformation. Sodium borohydride is often the reagent of choice for this purpose as it is generally chemoselective for aldehydes and ketones over esters. qub.ac.uk This would yield butyl 3-(hydroxymethyl)crotonate. It is crucial to control the reaction conditions to avoid the potential reduction of the α,β-unsaturated double bond or the ester functionality, especially when using more powerful reducing agents like LiAlH₄. qub.ac.uk

Table 3: Reduction of the Formyl Group

| Reagent | Product Type | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Allylic Alcohol | High for C=O over C=C qub.ac.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Allylic Alcohol | Less selective, may also reduce the ester |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Saturated Alcohol | Reduces both C=O and C=C |

Condensation Reactions and Imine/Enamine Formation

The formyl group can participate in condensation reactions with various nucleophiles. wikipedia.org For instance, in an aldol (B89426) condensation , the enolate of another carbonyl compound can add to the aldehyde. sigmaaldrich.com Due to the presence of an α,β-unsaturated system, crossed aldol reactions with this compound can be complex but offer routes to polyfunctional molecules. libretexts.org

Imine formation occurs through the reaction of the aldehyde with a primary amine. worktribe.comacs.org This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine. scielo.br In the context of α,β-unsaturated aldehydes, there is a competition between 1,2-addition (leading to the imine) and 1,4-conjugate addition of the amine. acs.orgnih.gov Generally, with primary amines, the formation of the α,β-unsaturated imine via 1,2-addition is the predominant pathway. nih.gov The resulting imine can then be used in further synthetic transformations.

Reactivity of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester functionality is characterized by an electrophilic β-carbon, which is susceptible to attack by nucleophiles in a conjugate or Michael-type addition.

Conjugate (Michael) Addition Reactions

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.comwikipedia.org It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). youtube.com In the case of this compound, the β-carbon of the unsaturated ester is electrophilic due to the electron-withdrawing nature of the ester and formyl groups.

A wide variety of nucleophiles can act as Michael donors, including enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.comjove.com The addition of these nucleophiles to the β-position of this compound would lead to the formation of a new bond at this position and generate an enolate intermediate, which is then protonated. youtube.com This reaction is a powerful tool for introducing substituents at the β-position of the ester. For example, the reaction with a malonate ester enolate would result in a 1,5-dicarbonyl compound after hydrolysis and decarboxylation. masterorganicchemistry.com

Table 4: Michael Addition to the α,β-Unsaturated Ester

| Michael Donor (Nucleophile) | Product Type |

|---|---|

| Enolates (from ketones, esters, etc.) | 1,5-Dicarbonyl compounds (or derivatives) youtube.com |

| Amines | β-Amino esters youtube.com |

| Thiols | β-Thio esters |

| Organocuprates (R₂CuLi) | β-Alkylated esters pressbooks.pub |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The conjugated diene-like system within this compound, specifically the α,β-unsaturated aldehyde moiety, is primed for participation in cycloaddition reactions. In the context of a Diels-Alder reaction, the electron-withdrawing nature of both the formyl and the butyl ester groups polarizes the double bond, making the molecule an electron-deficient dieneophile. It can readily react with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. The stereochemistry and regiochemistry of these reactions are often highly controlled, providing a powerful tool for the construction of complex cyclic systems.

While Diels-Alder reactions are a primary mode of cycloaddition, the potential for [2+2] cycloadditions also exists, particularly under photochemical conditions. Irradiation can excite the π-electrons of the carbon-carbon double bond, leading to the formation of a diradical or zwitterionic intermediate that can then react with an alkene to form a cyclobutane (B1203170) ring. The specific outcome and efficiency of such reactions are highly dependent on the reaction conditions and the nature of the reacting partner.

Electrophilic Additions to the Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. The electron density of this bond is reduced by the adjacent electron-withdrawing aldehyde and ester groups. Consequently, reactions with strong electrophiles are feasible. For instance, the addition of halogens (e.g., Br₂, Cl₂) would proceed via a halonium ion intermediate to yield dihalogenated products. Similarly, the addition of hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom that is less substituted, and the halide adding to the more substituted carbon, which is influenced by the resonance-stabilizing effect of the adjacent carbonyl group.

The presence of the aldehyde and ester functionalities can also direct the stereochemical outcome of these addition reactions, potentially leading to the formation of specific diastereomers. The reaction conditions, such as solvent and temperature, play a crucial role in controlling the selectivity of these transformations.

Olefin Metathesis and Cross-Coupling Reactions

The double bond in this compound presents an opportunity for carbon-carbon bond formation through modern catalytic methods like olefin metathesis and cross-coupling reactions. In olefin metathesis, catalyzed by ruthenium or molybdenum complexes, the molecule could undergo self-metathesis or cross-metathesis with other olefins. This allows for the synthesis of longer-chain polyenes or the introduction of new functional groups.

Furthermore, the vinyllic protons of the double bond could potentially be substituted in cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions. This would typically require prior conversion of one of the vinylic positions to a halide or triflate. Such strategies would enable the coupling of the this compound scaffold with a wide variety of aryl, heteroaryl, or vinyl partners, significantly expanding its synthetic utility for creating complex molecular architectures.

Transformations Involving the Butyl Ester Group

The butyl ester functionality is another key reactive site within the molecule, allowing for a range of nucleophilic acyl substitution reactions.

Transesterification Reactions

The butyl ester group of this compound can be exchanged with other alkyl or aryl groups through transesterification. chemicalbook.com This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol. For example, treatment with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield the corresponding methyl ester. This process is often an equilibrium, and the use of a large excess of the new alcohol or the removal of butanol can drive the reaction to completion. This reaction is particularly useful for modifying the physical properties of the molecule, such as its solubility or boiling point, or for introducing a different ester group that may be more suitable for subsequent synthetic steps. In one notable instance, acitretin (B1665447) consumed with ethanol (B145695) can be transesterified to form etretinate. chemicalbook.com

| Reactant | Catalyst | Product |

| This compound | Acid or Base | 3-Formyl-crotonic acid (new alkyl/aryl) ester |

| Acitretin | Ethanol | Etretinate |

Hydrolysis and Saponification

The ester can be cleaved back to the parent carboxylic acid through hydrolysis. google.com Acid-catalyzed hydrolysis, typically using aqueous mineral acids like HCl or H₂SO₄ and heat, will produce 3-formyl-crotonic acid and butanol. This reaction is reversible.

Alternatively, saponification, which is an irreversible process, can be employed. google.com This involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. google.com The reaction yields the corresponding carboxylate salt (e.g., sodium 3-formyl-crotonate) and butanol. Subsequent acidification of the reaction mixture will then produce the free 3-formyl-crotonic acid.

| Reaction | Reagents | Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 3-Formyl-crotonic acid, Butanol |

| Saponification | Base (e.g., NaOH, KOH) | Sodium 3-formyl-crotonate, Butanol |

Reactions with Nucleophiles (e.g., amines, alcohols) at the Ester

The electrophilic carbonyl carbon of the butyl ester group is a target for various nucleophiles. Reaction with primary or secondary amines leads to the formation of the corresponding amides. This aminolysis is often slower than hydrolysis and may require heating or catalysis. The reaction with ammonia (B1221849) would yield the primary amide, while reactions with primary amines would give secondary amides.

Similarly, as detailed in the transesterification section, other alcohols can act as nucleophiles to replace the butoxy group. While the ester carbonyl is less reactive than the aldehyde carbonyl, under appropriate conditions, these transformations provide a means to further functionalize the molecule at the ester position.

| Nucleophile | Product |

| Primary Amine (R-NH₂) | N-Alkyl-3-formyl-crotonamide |

| Secondary Amine (R₂NH) | N,N-Dialkyl-3-formyl-crotonamide |

| Ammonia (NH₃) | 3-Formyl-crotonamide |

| Alcohol (R-OH) | 3-Formyl-crotonic acid (new alkyl) ester |

Cascade and Multi-Component Reactions Incorporating this compound

The unique structural features of this compound make it an ideal candidate for cascade and multi-component reactions (MCRs), which are highly efficient processes that allow for the formation of complex molecules from simple starting materials in a single synthetic operation. The presence of both an electrophilic aldehyde and a Michael acceptor system within the same molecule enables its participation in various named reactions for the synthesis of heterocyclic compounds, most notably pyridines and their derivatives.

Two prominent examples of such MCRs where this compound can be envisioned as a key component are the Hantzsch and Bohlmann-Rahtz pyridine (B92270) syntheses.

Hantzsch Pyridine Synthesis:

The classical Hantzsch pyridine synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source, leading to the formation of a dihydropyridine (B1217469) which can be subsequently oxidized to the corresponding pyridine. csic.esnih.gov In a modified Hantzsch synthesis, this compound can serve as a surrogate for one of the β-ketoester components and the aldehyde. The reaction would proceed via an initial Knoevenagel condensation or Michael addition, followed by cyclization and dehydration steps.

Recent advancements in the Hantzsch synthesis have focused on the development of enantioselective variants using chiral catalysts, such as BINOL-derived phosphoric acids. nih.gov These organocatalysts have demonstrated the ability to produce highly enantioenriched polyhydroquinolines with good yields. nih.gov The proposed involvement of this compound in an asymmetric Hantzsch-type reaction could provide a direct route to chiral pyridine derivatives.

Bohlmann-Rahtz Pyridine Synthesis:

The Bohlmann-Rahtz pyridine synthesis offers an alternative route to substituted pyridines, typically involving the condensation of an enamine with an ethynylketone. rsc.orgorganic-chemistry.org The reaction proceeds through an aminodiene intermediate which undergoes a heat-induced cyclodehydration. organic-chemistry.org this compound, with its conjugated system, can be considered a vinylogous β-dicarbonyl compound and could potentially react with an enamine in a similar fashion, leading to the formation of a pyridine ring system after a series of transformations. Modifications of the Bohlmann-Rahtz synthesis have been developed to proceed under milder conditions, for example, by using acid catalysis to promote the cyclodehydration step. organic-chemistry.org

| Reaction | Proposed Role of this compound | Potential Products | Key Features |

| Hantzsch Pyridine Synthesis | Acts as a β-dicarbonyl equivalent and aldehyde source. | Dihydropyridines, Pyridines | Multi-component, potential for enantioselectivity with chiral catalysts. nih.gov |

| Bohlmann-Rahtz Pyridine Synthesis | Vinylogous β-dicarbonyl component reacting with enamines. | Substituted Pyridines | Avoids the need for a separate oxidation step to form the aromatic pyridine. rsc.orgorganic-chemistry.org |

Stereoselective and Enantioselective Chemical Transformations

The presence of a prochiral center and a conjugated double bond in this compound opens up avenues for various stereoselective and enantioselective transformations. These reactions aim to control the three-dimensional arrangement of atoms in the product, leading to the formation of a single or a major stereoisomer.

Asymmetric Diels-Alder Reaction:

The α,β-unsaturated ester moiety of this compound can act as a dienophile in Diels-Alder reactions. The use of chiral Lewis acids can induce facial selectivity in the approach of the diene, leading to the formation of enantioenriched cyclohexene derivatives. While specific examples with this compound are not extensively documented, the principle has been well-established for other α,β-unsaturated carbonyl compounds. The coordination of a chiral Lewis acid to the carbonyl oxygen of the ester group can effectively shield one face of the dienophile, directing the diene to attack from the less hindered face.

Enantioselective Conjugate Addition:

The electrophilic β-carbon of the α,β-unsaturated system in this compound is susceptible to nucleophilic attack in a conjugate or Michael addition. The use of chiral organocatalysts or chiral metal complexes can facilitate the enantioselective addition of various nucleophiles, such as malonates, thiols, or amines. For instance, chiral thiourea-based organocatalysts have been shown to be effective in promoting the asymmetric Michael addition to α,β-unsaturated ketones by activating the electrophile through hydrogen bonding. A similar strategy could be applied to this compound to generate chiral products with high enantiomeric excess.

The development of enantioselective organocatalytic methods for the synthesis of 1,4-dihydropyridines has been a significant area of research. csic.es These methods often involve the reaction of α,β-unsaturated aldehydes with β-enaminoesters in the presence of a chiral organocatalyst, leading to optically active 1,4-DHPs with good to excellent enantioselectivity. csic.es Given its structure, this compound could be a suitable substrate for such transformations.

| Transformation | Reactive Site | Stereochemical Control | Potential Chiral Catalysts/Auxiliaries |

| Asymmetric Diels-Alder Reaction | α,β-Unsaturated ester (Dienophile) | Facial selectivity of diene attack | Chiral Lewis Acids (e.g., based on BINOL, BOX ligands) |

| Enantioselective Conjugate Addition | β-Carbon of the α,β-unsaturated ester | Enantioselective attack of nucleophile | Chiral Organocatalysts (e.g., thioureas, cinchona alkaloids), Chiral Metal Complexes |

While the specific, detailed research findings and extensive data tables for the cascade, multi-component, and stereoselective reactions of this compound are not yet widely available in the public domain, the foundational principles of organic chemistry strongly support its potential as a valuable and versatile building block in these advanced chemical transformations. Further research in this area is warranted to fully explore and exploit the synthetic utility of this promising compound.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

1D NMR (1H, 13C, DEPT) Methodologies

One-dimensional NMR experiments are the foundation of structural analysis.

¹H NMR: A proton NMR spectrum of 3-Formyl-crotonic acid butyl ester would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration would reveal the ratio of protons in each environment, and the splitting patterns (multiplicity) would show neighboring protons, allowing for the mapping of H-H connectivities. Key expected signals would include those for the aldehydic proton, the vinylic proton, the methyl group on the double bond, and the four distinct proton environments of the butyl ester group.

¹³C NMR: A carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the carbonyl carbons of the ester and aldehyde, the two sp² carbons of the double bond, the four carbons of the butyl chain, and the methyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. A DEPT-90 spectrum would only show signals for CH carbons (the vinylic and aldehydic protons' carbons), while a DEPT-135 spectrum would show positive signals for CH and CH3 groups and negative signals for CH2 groups. This would be crucial for definitively assigning the carbons of the butyl chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on standard chemical shift values, as experimental data is not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 | 190 - 195 | CH |

| Ester Carbonyl (C=O) | - | 165 - 175 | Quaternary |

| Vinylic CH | 6.0 - 7.0 | 125 - 140 | CH |

| Vinylic C-CH3 | - | 140 - 155 | Quaternary |

| C-CH3 | 2.0 - 2.5 | 15 - 25 | CH3 |

| O-CH2 | 4.0 - 4.3 | 65 - 70 | CH2 (negative) |

| O-CH2-CH2 | 1.6 - 1.8 | 30 - 35 | CH2 (negative) |

| CH2-CH3 | 1.3 - 1.5 | 18 - 22 | CH2 (negative) |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the sequence of the butyl chain (H-H correlations from the O-CH2 through to the terminal CH3) and to identify the coupling between the vinylic proton and the aldehydic proton, if any.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is invaluable for determining stereochemistry. For this compound, a NOESY experiment could determine the E/Z geometry of the double bond by observing spatial correlations between the vinylic proton and the methyl group, or between the vinylic proton and the aldehyde proton.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A very strong band would appear in the carbonyl stretching region (1650-1800 cm⁻¹). This band would likely be broad or consist of two closely spaced peaks, one for the α,β-unsaturated ester carbonyl (approx. 1715-1730 cm⁻¹) and one for the α,β-unsaturated aldehyde carbonyl (approx. 1680-1700 cm⁻¹). Other key absorbances would include C=C stretching around 1620-1640 cm⁻¹, C-O stretching for the ester around 1100-1300 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹ for the sp³ carbons and just above 3000 cm⁻¹ for the sp² carbons. The aldehydic C-H stretch would present two weak bands around 2720 and 2820 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, would typically show a strong signal in a Raman spectrum. The carbonyl groups would also be visible, though often weaker than in the IR spectrum. The symmetric C-H stretching of the alkyl chain would also be prominent.

Table 2: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is predictive, as experimental data is not available.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aldehyde C-H Stretch | ~2820, ~2720 (weak) | Moderate |

| Ester C=O Stretch | ~1720 (strong) | Moderate |

| Aldehyde C=O Stretch | ~1690 (strong) | Moderate |

| C=C Stretch | ~1630 (moderate) | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Approaches

HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. For this compound (C9H14O3), the calculated exact mass is 170.0943 Da. An HRMS measurement confirming this value would unequivocally verify the elemental composition of the molecule, distinguishing it from other isomers or compounds with the same nominal mass.

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

Coupling chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): Given the likely volatility of this compound, GC-MS would be an ideal technique for assessing its purity. A GC chromatogram would show a primary peak for the compound, with the retention time being a characteristic property under specific conditions. Any impurities would appear as separate peaks. The mass spectrometer would provide a mass spectrum for each peak, allowing for the identification of the main component and any byproducts or contaminants. The fragmentation pattern in the electron ionization (EI) mass spectrum would be expected to show characteristic losses, such as the loss of the butoxy group (-OC4H9), the butyl group (-C4H9), and carbon monoxide (CO) from the aldehyde.

LC-MS (Liquid Chromatography-Mass Spectrometry): For samples that may have lower volatility or thermal instability, LC-MS would be the preferred method. It serves the same purpose of separating components for purity analysis and identification. Using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), LC-MS would typically show the protonated molecule [M+H]⁺ at m/z 171.09, or adducts with sodium [M+Na]⁺ at m/z 193.07, providing clear confirmation of the molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within this compound. The molecule's structure, featuring a conjugated system of a carbon-carbon double bond with both an ester and an aldehyde carbonyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions observed for α,β-unsaturated carbonyl compounds are the π→π* (pi to pi star) and n→π* (non-bonding to pi star) transitions. researchgate.net The π→π* transition is typically of high intensity and occurs at a shorter wavelength, corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. The n→π* transition is of lower intensity and occurs at a longer wavelength, involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital. researchgate.net The conjugation present in this compound delocalizes the electrons across the system, which affects the energy levels of the molecular orbitals and consequently the absorption wavelengths. researchgate.net

The expected wavelength of maximum absorption (λmax) for the principal π→π* transition can be estimated using the Woodward-Fieser rules for conjugated carbonyl compounds. pharmaxchange.infoyoutube.com For an α,β-unsaturated ester, the base value is approximately 195 nm. pharmaxchange.info The presence of substituents on the α and β carbons of the double bond causes a bathochromic shift (a shift to longer wavelengths). The specific shifts depend on the nature and position of the substituent groups.

Table 1: Theoretical UV-Vis Absorption for this compound based on Woodward-Fieser Rules This table presents a theoretical calculation. Actual experimental values may vary based on solvent and other experimental conditions.

| Base Chromophore | Base Value (nm) | Substituent Contribution | Calculated λmax (nm) | Transition Type |

|---|---|---|---|---|

| α,β-Unsaturated Ester | 195 pharmaxchange.info | β-alkyl group (+12 nm), β-formyl group (variable) | >207 | π→π* |

Chromatographic Techniques for Separation, Isolation, and Purity Assessmentsielc.com

Chromatography is an indispensable tool for the separation, purification, and assessment of purity of this compound. operachem.com Various chromatographic methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), are utilized to handle different aspects of its analysis. sielc.comutwente.nlwikipedia.org

Gas Chromatography (GC) Methodologies for Isomer Ratio Determinationresearchgate.net

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds and is particularly useful for determining the ratio of geometric isomers (E/Z) of this compound. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. utwente.nl

A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. utwente.nl The choice of column is critical; a mid-polarity column, such as one coated with 5% phenyl methylpolysiloxane (e.g., HP-5MS), is often effective for separating isomers of unsaturated esters. utwente.nl The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. utwente.nl

Table 2: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Specification |

|---|---|

| Column | Capillary column (e.g., Agilent HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness) utwente.nl |

| Carrier Gas | Helium utwente.nl |

| Injection Mode | Split/Splitless |

| Oven Program | Example: Start at 45°C, ramp at 3°C/min to 280°C, hold for 20 min utwente.nl |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) Methodologies for Reaction Monitoring and Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. sielc.com It is particularly well-suited for non-volatile or thermally sensitive compounds.

Reverse-phase HPLC is the most common mode used for this type of analysis. sielc.com In this method, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. An acid, like formic or phosphoric acid, is often added to the mobile phase to ensure that any acidic or basic functional groups on the analyte are in a consistent protonation state, leading to sharper peaks. sielc.com A UV detector is typically used, set at the λmax of the compound to ensure high sensitivity.

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Specification |

|---|---|

| Column | Reverse-Phase C18 (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile and Water mixture with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector set at the compound's λmax |

| Application | Reaction monitoring, purity assessment, preparative separation for impurity isolation sielc.comlibretexts.org |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring reaction progress, identifying compounds in a mixture, and determining the purity of this compound. wikipedia.orglibretexts.org

The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel (SiO₂), which serves as the stationary phase. operachem.comwisc.edu The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase travels up the plate via capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. wikipedia.org Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance, while less polar compounds travel further up the plate. wisc.edu For a compound like this compound, a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is typically used as the eluent.

After development, the separated spots can be visualized. Since this compound possesses a conjugated system, it will absorb UV light, allowing for visualization under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background. operachem.comwikipedia.org

Table 4: Thin-Layer Chromatography (TLC) Analysis Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (SiO₂) on an aluminum or glass plate operachem.com |

| Mobile Phase (Eluent) | Typically a mixture of Hexane (B92381) and Ethyl Acetate (B1210297) (ratio adjusted to achieve optimal separation) |

| Application | Spotting the sample on the baseline of the TLC plate libretexts.org |

| Development | Eluting the plate in a closed chamber until the solvent front nears the top wisc.edu |

| Visualization | UV light (254 nm) or chemical staining (e.g., iodine vapor or a permanganate (B83412) dip) operachem.comwikipedia.org |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the technique could be applied to stable, crystalline derivatives. researchgate.net

If a suitable crystal were grown, X-ray crystallography could provide unambiguous information about the molecule's solid-state conformation, including the planarity of the conjugated system, the precise bond lengths and angles, and the stereochemistry (e.g., confirming the E or Z configuration of the double bond). Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together in the crystal lattice. researchgate.netnih.gov This information is invaluable for understanding the relationship between molecular structure and macroscopic properties. Although no specific crystallographic data for this compound is publicly available, the methodology remains the gold standard for structural elucidation of crystalline organic compounds. nih.gov

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Crotonic acid |

| Ethyl acetate |

| Formic acid |

| Helium |

| Hexane |

| Iodine |

| Phosphoric acid |

| Water |

| 5% Phenyl methylpolysiloxane |

Theoretical and Computational Investigations of 3 Formyl Crotonic Acid Butyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can predict a wide range of characteristics, from molecular geometry to spectroscopic signatures and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules. For 3-formyl-crotonic acid butyl ester, which possesses several rotatable bonds, DFT calculations are invaluable for identifying its stable conformers and determining their relative energies.

The molecule can exist in various spatial arrangements due to the rotation around the C-C and C-O single bonds. A systematic conformational search using DFT would involve rotating these bonds at specific increments and calculating the energy of each resulting geometry. This process allows for the mapping of the potential energy surface and the identification of local and global energy minima, which correspond to the stable conformers.

The relative energies of these conformers, typically calculated as the difference in their electronic energies (ΔE) and often corrected for zero-point vibrational energy (ZPVE), provide insights into their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0° (s-trans) | 180° (anti) | 0.00 |

| 2 | 180° (s-cis) | 180° (anti) | 2.5 |

| 3 | 0° (s-trans) | 60° (gauche) | 1.2 |

| 4 | 180° (s-cis) | 60° (gauche) | 3.8 |

Note: This table is illustrative and represents the type of data that would be generated from a DFT study. The actual values would depend on the level of theory and basis set used.

Ab Initio Calculations for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed to predict various spectroscopic parameters of this compound. These predictions are crucial for interpreting experimental spectra and confirming the molecule's structure.

For instance, by calculating the second derivatives of the energy with respect to the nuclear coordinates, one can obtain the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, by calculating the nuclear magnetic shielding tensors, it is possible to predict the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum.

Table 2: Hypothetical Ab Initio Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Spectroscopic Parameter | Calculated Value | Experimental Correlation |

| IR Stretching Frequency (C=O, ester) | ~1720 cm⁻¹ | Characteristic ester carbonyl absorption |

| IR Stretching Frequency (C=O, aldehyde) | ~1685 cm⁻¹ | Characteristic conjugated aldehyde carbonyl absorption |

| ¹H NMR Chemical Shift (Aldehydic H) | ~9.5 ppm | Downfield shift due to deshielding |

| ¹³C NMR Chemical Shift (Ester C=O) | ~165 ppm | Typical chemical shift for ester carbonyl carbon |

| ¹³C NMR Chemical Shift (Aldehyde C=O) | ~190 ppm | Typical chemical shift for aldehyde carbonyl carbon |

Note: This table provides hypothetical data to illustrate the output of ab initio spectroscopic calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about isolated molecules, molecular modeling and dynamics simulations are essential for understanding the behavior of this compound in a condensed phase, such as in a solvent or in a biological environment.

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and intermolecular interactions over time. By simulating this compound in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences its conformational preferences and dynamics.

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For example, in its use as a reactant in synthesis, understanding the reaction pathway at a molecular level is crucial for optimizing reaction conditions and improving yields.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy species that connect reactants and products. The energy barrier of the reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Techniques such as DFT can be used to locate transition state geometries and calculate their vibrational frequencies to confirm that they are true saddle points on the potential energy surface. This information is invaluable for understanding the factors that control the reactivity and selectivity of the molecule.

In Silico Design of Novel Derivatives and Their Predicted Chemical Properties

A significant advantage of computational chemistry is its ability to perform in silico design of novel molecules with desired properties before embarking on potentially costly and time-consuming experimental synthesis. Starting from the scaffold of this compound, new derivatives can be designed by systematically modifying its functional groups.

For example, the butyl group could be replaced with other alkyl or aryl groups, or the formyl group could be modified to explore changes in reactivity and biological activity. For each designed derivative, computational methods can be used to predict key chemical properties such as:

Electronic properties: Ionization potential, electron affinity, and HOMO-LUMO gap, which are related to reactivity.

Physicochemical properties: Lipophilicity (logP), solubility, and polar surface area, which are important for drug design and material science.

Reactivity descriptors: Fukui functions or electrostatic potential maps to predict sites of electrophilic or nucleophilic attack.

Table 3: Hypothetical In Silico Designed Derivatives of this compound and Their Predicted Properties

| Derivative | Modification | Predicted logP | Predicted HOMO-LUMO Gap (eV) |

| 1 | Butyl -> Methyl | 0.8 | 4.5 |

| 2 | Butyl -> Phenyl | 2.5 | 4.1 |

| 3 | Formyl -> Cyano | 1.2 | 5.0 |

| 4 | Butyl -> tert-Butyl | 2.1 | 4.6 |

Note: This table is a conceptual representation of how computational screening could be used to evaluate potential derivatives.

Applications and Industrial Utility of 3 Formyl Crotonic Acid Butyl Ester As a Chemical Intermediate

Role as a Key Synthetic Intermediate for Complex Organic Molecules (e.g., Polyenes and Retinoids)

The most prominent and well-documented application of 3-Formyl-crotonic acid butyl ester is its crucial role as a key intermediate in the synthesis of complex organic molecules, most notably in the production of retinoids. Retinoids, a class of compounds derived from vitamin A, are essential in various biological processes and are used in pharmaceuticals for treating skin conditions like psoriasis and acne.

Specifically, this compound is a pivotal precursor in the industrial synthesis of acitretin (B1665447), a second-generation retinoid. google.com The synthesis of acitretin often involves a Wittig reaction, a powerful method for forming carbon-carbon double bonds, where this compound reacts with a suitable phosphonium (B103445) salt. google.comgoogle.com

The synthesis of other polyene structures, which are characterized by their alternating double and single carbon-carbon bonds, can also potentially utilize this compound as a building block. mdpi.comwikipedia.org These polyene structures are found in various natural products and are of interest for their biological activities, including antifungal properties. mdpi.comwikipedia.orgnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Significance |

| This compound | 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenyl phosphonium bromide | Acitretin intermediate | Wittig Reaction | Key step in the industrial synthesis of the retinoid drug acitretin. google.comgoogle.com |

Building Block in Polymer Synthesis and Materials Science (e.g., Monomers for Specialty Polymers or Additives)